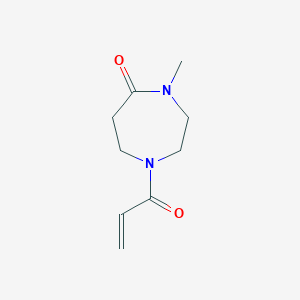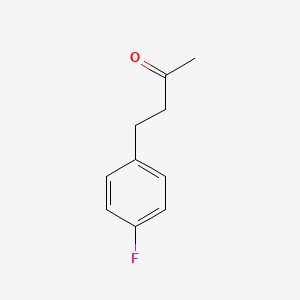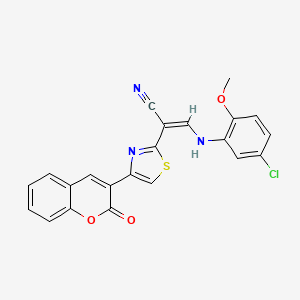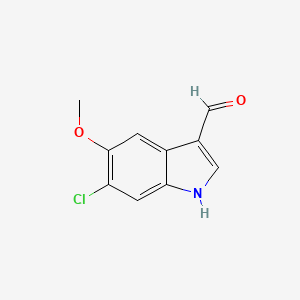
4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
COX-2 Inhibition
One of the key applications of benzenesulfonamide derivatives is in the inhibition of cyclooxygenase-2 (COX-2). A study by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, similar in structure to the compound , demonstrated selective inhibition of COX-2. This property is significant because selective COX-2 inhibitors can potentially treat conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects associated with non-selective COX inhibitors (Hiromasa Hashimoto et al., 2002).
Enzyme Inhibition for Cancer Therapies
Benzenesulfonamide derivatives have been investigated for their potential in cancer therapies, primarily through the inhibition of specific enzymes involved in cancer cell proliferation and survival. For example, a study by Ghorab and Al-Said (2012) on novel indenopyridine derivatives related to benzenesulfonamides showed significant in vitro anticancer activity against the breast cancer cell line MCF7. Some compounds exhibited higher potency than Doxorubicin, a commonly used chemotherapy drug (M. Ghorab & M. Al-Said, 2012).
Fluorometric Sensing
The structural features of benzenesulfonamides, including the presence of a fluorine atom, have been utilized in the development of fluorometric sensors. Bozkurt and Gul (2018) described the use of a pyrazoline derivative for selective metal ion detection based on fluorescence, indicating the potential for these compounds in environmental monitoring and bioanalysis (Ebru Bozkurt & H. Gul, 2018).
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds, including those structurally related to 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, have been extensively studied for their ability to inhibit carbonic anhydrases. This enzyme is involved in various physiological processes, and its inhibition can be leveraged for treating conditions like glaucoma, epilepsy, and altitude sickness. Gul et al. (2016) synthesized a series of benzenesulfonamide derivatives that showed potent inhibition of human carbonic anhydrase isoenzymes, demonstrating potential therapeutic applications (H. Gul et al., 2016).
properties
IUPAC Name |
4-fluoro-3-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-14-11-17(8-9-18(14)20)26(23,24)22-13-15-5-4-6-16(12-15)25-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKOCPWAHRAPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833248.png)
![N-[[4-benzyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2833249.png)


![2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine](/img/structure/B2833256.png)
![Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833259.png)



![4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2833268.png)